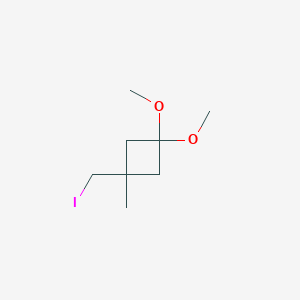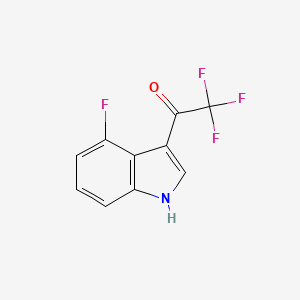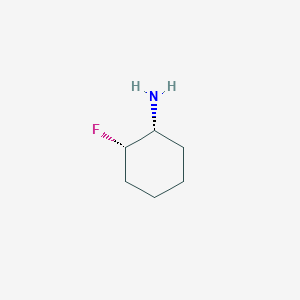
Fmoc-Gly-Arg(Mtr)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Arg(Mtr)-OH is a compound used in peptide synthesis. It consists of three main components: 9-fluorenylmethoxycarbonyl (Fmoc), glycine (Gly), and arginine (Arg) with a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Arg(Mtr)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Coupling: The Fmoc-protected glycine is then coupled with arginine, which is protected by the Mtr group, using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of large-scale reactors and advanced purification systems like preparative HPLC is common to achieve high purity and yield.
化学反应分析
Types of Reactions
Fmoc-Gly-Arg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Mtr removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Gly-Arg(Mtr)-OH after Fmoc removal.
Coupling: Extended peptides or proteins depending on the sequence of amino acids used.
科学研究应用
Fmoc-Gly-Arg(Mtr)-OH is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.
作用机制
The mechanism of action of Fmoc-Gly-Arg(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during the synthesis process. The Mtr group protects the side chain of arginine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups at specific stages allows for the sequential addition of amino acids, leading to the formation of the desired peptide or protein.
相似化合物的比较
Similar Compounds
Fmoc-Gly-Arg(Pmc)-OH: Similar to Fmoc-Gly-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group.
Fmoc-Gly-Arg(Pbf)-OH: Uses a pentamethylbenzofuran sulfonyl (Pbf) protecting group instead of Mtr.
Uniqueness
This compound is unique due to the specific protecting groups used, which offer different levels of stability and ease of removal. The Mtr group provides a balance between stability during synthesis and ease of removal, making it suitable for specific applications where other protecting groups might not be as effective.
属性
分子式 |
C33H39N5O8S |
|---|---|
分子量 |
665.8 g/mol |
IUPAC 名称 |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1 |
InChI 键 |
BSSAGZFNNLCKNY-MHZLTWQESA-N |
手性 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)



![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)


![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)
